molecular formula C8H7BrF2 B1290058 1-Bromo-3-(1,1-difluoroethyl)benzene CAS No. 445303-70-8

1-Bromo-3-(1,1-difluoroethyl)benzene

Cat. No. B1290058
M. Wt: 221.04 g/mol
InChI Key: NCJAJYPBNUFMQK-UHFFFAOYSA-N
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Description

The compound 1-Bromo-3-(1,1-difluoroethyl)benzene is a brominated aromatic molecule with a difluoroethyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated benzene derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, regioselective fluorination techniques, as demonstrated with 1-(2,2-dibromovinyl)benzene derivatives, could potentially be adapted for the synthesis of 1-Bromo-3-(1,1-difluoroethyl)benzene . The use of N-Bromosuccinimide (NBS) for bromination is another relevant method that could be applied to the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These methods provide information on the electronic environment and the spatial arrangement of atoms within the molecule. For instance, rotational isomers and their interconversion can be studied through NMR spectroscopy .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions, including further functionalization through organometallic intermediates . The presence of a bromine atom on the benzene ring makes these compounds versatile starting materials for subsequent synthetic transformations, such as the generation of phenyllithium intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the nature and position of substituents on the benzene ring. Steric hindrance, as observed in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, affects the rotational dynamics of the molecule . The electronic properties, such as HOMO and LUMO energies, can be determined through DFT calculations and are essential for understanding the reactivity and stability of the compound . Additionally, the fluorescence properties of these compounds can vary significantly between the solution and solid states, as demonstrated by 1-Bromo-4-(2,2-diphenylvinyl)benzene .

Scientific Research Applications

  • Organic Synthesis

    • Fluorinated building blocks are used in the synthesis of more complex molecules . They can modulate the physical and chemical properties of organic molecules, such as stability, reactivity, lipophilicity, and acidity . They also show higher thermal stability compared to their non-fluorinated counterparts .
  • Pharmaceutical Chemistry

    • The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Numerous fluorine-containing drugs have been approved by the FDA .
  • Materials Science

    • Fluorinated polymer materials have been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries .
  • Molecular Imaging

    • Fluorinated compounds are widely used in the field of molecular imaging . The presence of fluorine atoms can enhance the performance of imaging agents.
  • Agrochemistry

    • Similar to pharmaceutical chemistry, fluorinated compounds have found applications in agrochemistry . The unique properties of fluorine can enhance the effectiveness of agrochemicals.
  • Diversity-Oriented Synthesis

    • Fluorine-containing building blocks, such as β-CF3-1,3-enynes, have attracted attention due to their distinct reactivity . They enable the diversity-oriented synthesis of organofluorine compounds .
  • Diversity-Oriented Synthesis

    • β-CF3-1,3-enynes, a type of fluorine-containing building block, have attracted attention due to their distinct reactivity . Numerous value-added trifluoromethylated or non-fluorinated compounds which have biologically relevant structural motifs, such as O-, N-, and S-heterocycles, carboncycles, fused polycycles, and multifunctionalized allenes were synthesized from these fluorine-containing building blocks .
  • Drug Discovery

    • A practical method has been devised to synthesize compounds that have previously been almost impossible to make . The combination of fluorine atoms and amide groups in the compounds might be useful in pharmaceuticals .
  • Energetic Materials

    • Heterocyclic fluorinated building blocks are widely used in the field of energetic materials .
  • Fluorescent Probes

    • Fluorinated building blocks are also used in the development of fluorescent probes .
  • Electrophilic Fluorinating Agents

    • They are used as electrophilic fluorinating agents .
  • Enzymatic Synthesis

    • Fluorinated compounds are widely used in enzymatic synthesis . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Safety And Hazards

This compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding release to the environment and washing thoroughly after handling. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJAJYPBNUFMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623706
Record name 1-Bromo-3-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(1,1-difluoroethyl)benzene

CAS RN

445303-70-8
Record name 1-Bromo-3-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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